molecular formula C19H21FN2O3 B6902409 N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-(dimethylamino)-2-fluoro-N-methylbenzamide

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-(dimethylamino)-2-fluoro-N-methylbenzamide

Cat. No.: B6902409
M. Wt: 344.4 g/mol
InChI Key: VSHMUPGPVYFNNN-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-(dimethylamino)-2-fluoro-N-methylbenzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a benzodioxin ring, a dimethylamino group, and a fluorinated benzamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-(dimethylamino)-2-fluoro-N-methylbenzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate dihalide under basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine and a suitable leaving group on the benzene ring.

    Fluorination: The fluorine atom can be introduced through electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Amide Formation: The final step involves the formation of the benzamide moiety through an amide coupling reaction between the amine and a carboxylic acid derivative, often facilitated by coupling agents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-(dimethylamino)-2-fluoro-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorinated benzene ring or the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)

    Substitution: Dimethylamine, N-fluorobenzenesulfonimide (NFSI), Selectfluor

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-(dimethylamino)-2-fluoro-N-methylbenzamide would depend on its specific biological target. Generally, the compound may interact with proteins, enzymes, or receptors through binding interactions facilitated by its functional groups. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-(dimethylamino)-2-chloro-N-methylbenzamide: Similar structure but with a chlorine atom instead of fluorine.

    N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-(dimethylamino)-2-bromo-N-methylbenzamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-(dimethylamino)-2-fluoro-N-methylbenzamide can significantly influence its chemical and biological properties, such as increased metabolic stability, altered electronic effects, and enhanced binding affinity to certain biological targets compared to its chloro or bromo analogs.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-(dimethylamino)-2-fluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3/c1-21(2)13-8-9-15(16(20)10-13)19(23)22(3)11-14-12-24-17-6-4-5-7-18(17)25-14/h4-10,14H,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHMUPGPVYFNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C(=O)N(C)CC2COC3=CC=CC=C3O2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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